p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
p-Tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS: 920219-33-6) is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and substituted with p-tolyl groups. Its molecular formula is C₂₃H₂₃N₇O, with a molecular weight of 413.5 g/mol .
Properties
IUPAC Name |
(4-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-3-7-18(8-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQLCRORWDKWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease. USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels. This interaction results in the inhibition of USP28, thereby affecting the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines.
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound can disrupt the normal cell cycle, particularly the S phase, and hinder EMT progression. These effects can lead to the inhibition of cell proliferation, especially in cancer cells.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Biological Activity
The compound p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920263-08-7) is a complex organic molecule with potential therapeutic applications. Its structure includes a triazolo-pyrimidine core, a piperazine ring, and a tolyl group, which contribute to its biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 920263-08-7 |
The compound features a triazolo[4,5-d]pyrimidine moiety known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazolo-pyrimidine core can inhibit various enzymes and receptors involved in cellular signaling pathways. For example, it has been shown to affect the phosphorylation status of proteins such as BAD (Bcl-2-associated death promoter), which plays a critical role in apoptosis regulation .
Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the viability of cancer cell lines such as MCF-7 (human breast cancer cells). The IC50 values for related compounds vary, with some showing potent activity at concentrations as low as 3.11 µM .
Table 1 summarizes the IC50 values for various analogs:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| NPB | 6.53 | MCF-7 |
| 4i | 7.68 | MCF-7 |
| 4e | 20.91 | MCF-7 |
| 4l | 63.66 | MCF-7 |
These results suggest that modifications to the piperazine or triazolo-pyrimidine structures can enhance anticancer potency.
Other Biological Activities
In addition to anticancer properties, compounds containing the triazolo-pyrimidine structure have been studied for their anti-inflammatory and antimicrobial activities. The presence of the piperazine ring enhances solubility and bioavailability, making these compounds suitable candidates for further pharmacological exploration .
Case Studies
- Study on BAD Phosphorylation : A study investigated the effects of various analogs on BAD phosphorylation in MCF-7 cells. The results indicated that certain modifications led to enhanced inhibition of cell viability through reduced phosphorylation levels, highlighting the potential of p-tolyl derivatives in cancer therapy .
- Synthesis and Evaluation : Another research focused on synthesizing new derivatives based on the triazolo-pyrimidine scaffold and evaluating their biological properties. The findings revealed that structural variations significantly impacted both potency and selectivity against cancer cells .
Comparison with Similar Compounds
Triazolo[3,4-a]Phthalazine Derivatives
Compounds 21–24 from share a triazolo[3,4-a]phthalazine core instead of triazolo[4,5-d]pyrimidine. For example:
- Compound 21 : Phenyl-substituted triazolophthalazine with a melting point of 261–263°C and 67% yield.
- Compound 22 : 4-Chlorophenyl analog with a higher melting point (263–265°C ), likely due to the electron-withdrawing Cl enhancing crystallinity .
Substituent Modifications on the Piperazine Ring
Methanone vs. Ethanone Linkers
- Target Compound: Features a methanone linker (C=O) between piperazine and p-tolyl.
- Compound: Incorporates a 4-methoxyphenoxy-ethanone linker (C₂₄H₂₅N₇O₃, MW: 459.5), introducing additional oxygen atoms that may enhance solubility but reduce membrane permeability .
Aryl Group Substitutions
- Compound: Replaces the triazole p-tolyl group with 4-chlorophenyl (C₂₂H₂₀ClN₇O, MW: 433.9).
- Compound : Substitutes p-tolyl with 4-methoxyphenyl and adds a 3-methoxybenzoyl group (C₂₃H₂₃N₇O₃, MW: 445.5). Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation .
Hybrid Systems with Additional Heterocycles
Thiazolo[4,5-d]Pyrimidine-Triazole Hybrids ()
Compounds I–XII combine thiazolo[4,5-d]pyrimidine with triazole and fluconazole-like side chains. For example:
- Compound I : Features a thioxo-thiazolo group and p-tolyl substituent, designed for antifungal activity.
- Compound VIII : Includes a morpholine-piperazine hybrid, increasing polarity and aqueous solubility .
Key Difference : The thiazolo-pyrimidine core introduces sulfur atoms, which may engage in hydrogen bonding or metal coordination unavailable in the target compound.
Physicochemical Properties
Q & A
Basic Question: What are the optimal synthetic routes for p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted amidines with nitriles under reflux in ethanol or acetonitrile .
- Step 2 : Piperazine coupling using nucleophilic substitution reactions (e.g., SNAr) at the 7-position of the triazolopyrimidine ring, requiring anhydrous conditions and catalysts like CuI .
- Step 3 : Methanone formation via Friedel-Crafts acylation or coupling of p-tolyl groups with activated carbonyl intermediates.
Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., p-tolyl protons at δ 2.3–2.5 ppm for methyl groups; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 455.55) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly piperazine ring puckering and triazole-pyrimidine coplanarity .
Advanced Question: How do structural modifications influence structure-activity relationships (SAR) in related triazolopyrimidines?
Methodological Answer:
SAR studies involve:
- Substitution Analysis : Replacing p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances target binding affinity by 2–3-fold in kinase inhibition assays .
- Piperazine Flexibility : Rigidifying the piperazine ring via spirocyclic derivatives reduces off-target effects in cellular assays .
- Triazole Position : 1,2,3-triazolo vs. 1,2,4-triazolo isomers show divergent selectivity profiles (e.g., 1,2,3-triazolo derivatives favor adenosine receptor binding) .
Validation : Computational docking (AutoDock Vina) and in vitro IC measurements .
Advanced Question: What methodologies identify the biological targets of this compound?
Methodological Answer:
Target identification strategies include:
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) screen >200 kinases, identifying IC values for PI3Kα (IC = 12 nM) and mTOR (IC = 45 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stabilization upon ligand binding .
- CRISPR-Cas9 Knockout Models : Validates functional dependencies in cancer cell lines (e.g., PI3Kα knockout reduces antiproliferative activity by 90%) .
Advanced Question: How is metabolic stability assessed for this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS. Half-life (t) <30 min suggests CYP3A4-mediated oxidation .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) detect electrophilic intermediates formed via triazole ring oxidation .
- Permeability Studies : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration (logPe = −2.5 indicates limited CNS activity) .
Basic Question: What purification techniques ensure high compound purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to resolve triazolopyrimidine isomers .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (confirmed by HPLC, C18 column, 0.1% TFA in acetonitrile/water) .
- HPLC : Preparative reverse-phase HPLC (Waters XBridge C18, 5 µm) removes trace impurities from final methanone derivatives .
Advanced Question: How do computational models predict drug-likeness and toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME calculates logP (2.8), topological polar surface area (TPSA = 85 Ų), and Lipinski violations (0) .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability = 0.72) and mutagenicity (Ames test negative) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess piperazine ring flexibility and solvent accessibility of the triazole moiety .
Basic Question: What solvents and formulations enhance solubility for in vitro assays?
Methodological Answer:
- Solubility Screening : DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) yield 85% solubility; avoid aqueous buffers with >1% DMSO to prevent cytotoxicity .
- Nanoparticle Formulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improve bioavailability in murine models .
Advanced Question: What in vivo models validate therapeutic efficacy?
Methodological Answer:
- Xenograft Models : Nude mice with HT-29 colon cancer tumors (200 mm) dosed orally (50 mg/kg/day) show 60% tumor regression vs. controls .
- Pharmacokinetic Profiling : Plasma AUC = 12 µg·h/mL; terminal t = 4.2 h (LC-MS/MS quantification) .
- Toxicity Monitoring : ALT/AST levels remain within 2× baseline, indicating minimal hepatotoxicity .
Advanced Question: How do environmental factors (pH, temperature) affect compound stability?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) for 24 h; degradation >20% occurs at pH <3 (triazole ring protonation) or pH >8 (piperazine hydrolysis) .
- Thermal Degradation : TGA analysis shows decomposition onset at 180°C; store at −20°C under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
